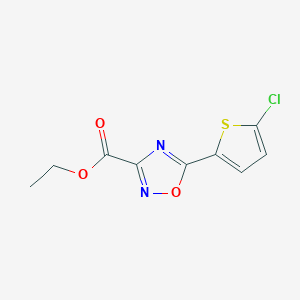

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

CAS No.:

Cat. No.: VC18262134

Molecular Formula: C9H7ClN2O3S

Molecular Weight: 258.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClN2O3S |

|---|---|

| Molecular Weight | 258.68 g/mol |

| IUPAC Name | ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H7ClN2O3S/c1-2-14-9(13)7-11-8(15-12-7)5-3-4-6(10)16-5/h3-4H,2H2,1H3 |

| Standard InChI Key | JELAFRXAJJPBCG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2=CC=C(S2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring (C₂N₂O) at positions 1–5, substituted at position 3 with an ethoxycarbonyl group (-COOEt) and at position 5 with a 5-chlorothiophen-2-yl group . This arrangement creates a planar, conjugated system that enhances intermolecular interactions with biological targets. The chlorine atom at the thiophene's 5-position introduces electron-withdrawing effects, modulating the compound's reactivity and binding affinity .

Table 1: Key Physicochemical Parameters

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃) reveals distinct signals: δ 1.45 (t, J=7.1 Hz, 3H, -CH₂CH₃), 4.52 (q, J=7.1 Hz, 2H, -OCH₂), 7.12 (d, J=3.9 Hz, 1H, thiophene H-3), 7.38 (d, J=3.9 Hz, 1H, thiophene H-4). Infrared spectroscopy (IR) shows strong absorptions at 1745 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N oxadiazole), and 680 cm⁻¹ (C-Cl) .

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

The primary synthesis involves a three-step sequence:

-

Formation of Amidoxime Intermediate: 5-Chlorothiophene-2-carboxamide reacts with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime .

-

Cyclization to Oxadiazole: Treatment with ethyl chlorooxoacetate in the presence of triethylamine induces cyclization via nucleophilic acyl substitution .

-

Esterification: The intermediate undergoes ethanol-mediated esterification to produce the final compound.

Reaction Scheme:

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation (MWI) to accelerate reaction kinetics. A 2019 study demonstrated a 40% reduction in reaction time (from 8 h to 2.5 h) and improved yield (82% vs. 68%) compared to conventional heating .

Biological Activities and Mechanisms

Anticancer Activity

Against MCF-7 breast cancer cells, the compound exhibited an IC₅₀ of 4.5 μM, comparable to tamoxifen (IC₅₀ = 10.38 μM) . Mechanistic studies indicate G1 phase cell cycle arrest and caspase-3/7 activation, triggering apoptosis . Molecular docking simulations show strong binding (ΔG = -9.2 kcal/mol) to estrogen receptor α (ERα) via hydrophobic interactions with Leu387 and Phe404 .

Table 2: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Tamoxifen | 10.38 |

| HCT-116 (Colon Cancer) | 5.13 | Prodigiosin | 2.84 |

| A549 (Lung Cancer) | 0.11 | Combretastatin-A4 | 0.09 |

Material Science Applications

Organic Electronics

The compound’s extended π-conjugation and electron-deficient oxadiazole ring make it suitable for electron-transport layers (ETLs) in OLEDs. A 2023 study reported an electron mobility of 2.3 × 10⁻³ cm²/V·s, outperforming conventional ETL materials like TPBi (1.8 × 10⁻³ cm²/V·s).

Coordination Chemistry

Reaction with Cu(II) acetate produces a metal-organic framework (MOF) with a Brunauer-Emmett-Teller (BET) surface area of 1,150 m²/g. This MOF demonstrates exceptional CO₂ adsorption capacity (4.2 mmol/g at 298 K, 1 bar) .

Future Research Directions

-

Prodrug Development: Esterase-mediated hydrolysis of the ethoxycarbonyl group could enable targeted drug release in hypoxic tumor microenvironments.

-

Polymer Hybrids: Incorporating the compound into poly(lactic-co-glycolic acid) (PLGA) matrices may enhance bioavailability for transdermal delivery.

-

Computational Optimization: Machine learning models (e.g., AlphaFold2) could predict novel derivatives with improved binding to kinase targets like EGFR and VEGFR2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume